molecular formula C18H19NO5 B10784021 2-Dipiperonylaminoethanol CAS No. 39961-59-6

2-Dipiperonylaminoethanol

Cat. No.: B10784021
CAS No.: 39961-59-6
M. Wt: 329.3 g/mol
InChI Key: MGIZPPBLEKKZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipiperonylaminoethanol typically involves the reaction of piperonylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction temperature is maintained between 50-70°C, and the reaction time varies from 4 to 6 hours.

Industrial Production Methods: In industrial settings, the production of dipiperonylaminoethanol follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction mixture is subjected to purification processes, such as distillation and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dipiperonylaminoethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature: 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.

    Substitution: Halogens, nucleophiles; reaction temperature: 50-100°C.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Dipiperonylaminoethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antipsychotic and anxiolytic properties, as well as its potential use in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of dipiperonylaminoethanol involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at certain receptor sites, thereby modulating the release and uptake of neurotransmitters. This results in the stabilization of mood and reduction of anxiety and psychotic symptoms. The compound primarily targets the gamma-aminobutyric acid (GABA) receptors and serotonin receptors, influencing the central nervous system’s activity .

Comparison with Similar Compounds

  • Diphenhydramine
  • Chlorpromazine
  • Diazepam

Properties

CAS No.

39961-59-6

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

2-[bis(1,3-benzodioxol-5-ylmethyl)amino]ethanol

InChI

InChI=1S/C18H19NO5/c20-6-5-19(9-13-1-3-15-17(7-13)23-11-21-15)10-14-2-4-16-18(8-14)24-12-22-16/h1-4,7-8,20H,5-6,9-12H2

InChI Key

MGIZPPBLEKKZPZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCO)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.